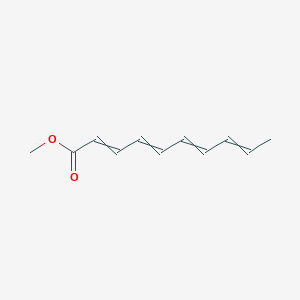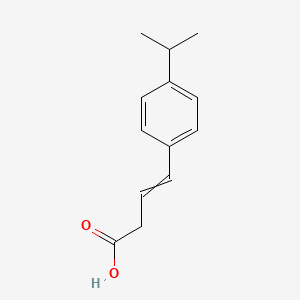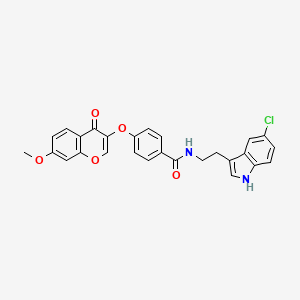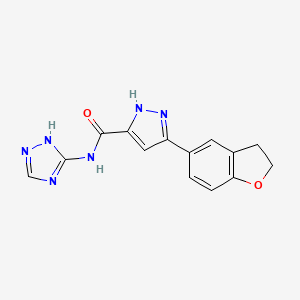![molecular formula C14H23NO2 B14095757 N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine](/img/structure/B14095757.png)
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is a chemical compound known for its unique tricyclic structure. It is also referred to as Memantine Glycine, and it is often used in various scientific research applications due to its distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine typically involves the reaction of 3,5-dimethyladamantane with glycine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or DMSO, and may require heating and sonication to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires careful handling due to its hygroscopic nature .
化学反应分析
Types of Reactions
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for the development of new synthetic methodologies.
Biology: Studied for its potential effects on biological systems, including its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, thereby exerting its effects on biological systems. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Adamantane: A parent compound with a similar tricyclic structure.
Memantine: A derivative of adamantane, used in the treatment of Alzheimer’s disease.
Amantadine: Another derivative of adamantane, used as an antiviral and antiparkinsonian agent.
Uniqueness
N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine is unique due to its specific substitution pattern and the presence of a glycine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
2-[[(3R)-3,5-dimethyl-1-adamantyl]amino]acetic acid |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17)/t10?,12-,13?,14?/m1/s1 |
InChI 键 |
VENQYZMKCWDVAQ-RXNIXYOGSA-N |
手性 SMILES |
C[C@@]12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-Chlorophenyl)-oxomethyl]-2-(dimethylaminomethylidene)-3-oxo-7-pyrrolo[2,1-b]thiazolecarboxylic acid methyl ester](/img/structure/B14095694.png)


![2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095713.png)

![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095727.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
![6-Methoxy-1-(4-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095743.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095763.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
